3-(6,7-Dimethyl-1H-benzo[d]imidazol-2-yl)-propanoic acid
Description
Overview of 3-(6,7-Dimethyl-1H-benzo[d]imidazol-2-yl)-propanoic acid
This compound is a heterocyclic organic compound featuring a benzimidazole core structure with methyl substituents at positions 6 and 7, connected to a propanoic acid chain through the 2-position of the imidazole ring. The molecular formula of this compound is C₁₂H₁₄N₂O₂, with a molecular weight of 218.25 grams per mole. The compound exists as a hydrochloride salt form, which bears the Chemical Abstracts Service registry number 1269393-79-4, while the free acid form has been assigned different identifiers depending on the specific positional isomer.
The structural configuration of this compound demonstrates the characteristic benzimidazole heterocyclic system, which consists of a benzene ring fused to an imidazole ring, creating a bicyclic aromatic framework. The presence of two methyl groups at the 6 and 7 positions of the benzimidazole ring system introduces steric and electronic effects that distinguish this compound from other benzimidazole derivatives. The propanoic acid side chain attached to the 2-position of the imidazole ring provides carboxylic acid functionality, enabling potential interactions through hydrogen bonding and ionic interactions.
Chemical suppliers and research organizations have documented various physical and chemical properties of this compound. The compound typically appears as a crystalline solid under standard conditions, with storage requirements specifying inert atmosphere conditions and refrigerated temperatures between 2-8 degrees Celsius to maintain stability. The predicted boiling point has been calculated at approximately 504.4 degrees Celsius, while the density is estimated at 1.271 grams per cubic centimeter. These properties reflect the compound's aromatic character and hydrogen bonding capabilities arising from both the benzimidazole nitrogen atoms and the carboxylic acid group.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₁₄N₂O₂ | |
| Molecular Weight | 218.25 g/mol | |
| Predicted Boiling Point | 504.4±38.0°C | |
| Predicted Density | 1.271±0.06 g/cm³ | |
| Predicted pKa | 3.99±0.10 |
Historical context and discovery
The discovery and development of benzimidazole derivatives traces back to the mid-twentieth century when researchers recognized the therapeutic potential of this heterocyclic system. The benzimidazole nucleus was first identified during vitamin B₁₂ research, where scientists discovered that this structural motif provided a stable platform for drug development. This initial observation sparked extensive investigation into benzimidazole chemistry and led to the synthesis of numerous derivatives with diverse biological activities.
The evolution of benzimidazole research experienced significant milestones throughout the latter half of the twentieth century. In 1944, Woolley hypothesized that benzimidazoles exhibited purine-like structural characteristics and could evoke biological responses similar to naturally occurring purines. This fundamental insight opened new avenues for medicinal chemistry research and established the theoretical framework for understanding benzimidazole bioactivity. Subsequent decades witnessed systematic exploration of structure-activity relationships within the benzimidazole family, with researchers investigating how different substituent patterns affected biological properties.
The pharmaceutical industry recognized the commercial potential of benzimidazole derivatives early in their development timeline. In 1950, the Chemical Industry Basel pharmaceutical company, now known as Novartis, discovered benzimidazole derivative etonitazene, which demonstrated opioid agonist activity. This breakthrough illustrated the versatility of the benzimidazole scaffold for targeting different biological pathways and encouraged further research into structural modifications that could enhance selectivity and potency.
The systematic development of benzimidazole carboxylic acid derivatives emerged as researchers sought to combine the inherent bioactivity of the benzimidazole core with the pharmacokinetic advantages provided by carboxylic acid functionality. The carboxylic acid group offers opportunities for prodrug strategies, improved water solubility, and enhanced tissue penetration characteristics. The specific synthesis and characterization of this compound represents part of this broader effort to explore substituted benzimidazole carboxylic acids for potential therapeutic applications.
Significance within benzimidazole derivatives
Benzimidazole derivatives constitute one of the most extensively studied classes of heterocyclic compounds in medicinal chemistry, with documented activities spanning antimicrobial, anticancer, acetylcholinesterase inhibition, antiprotozoal, anti-inflammatory, analgesic, antihistaminic, antimalarial, antitubercular, anti-human immunodeficiency virus, and antiviral applications. The remarkable diversity of biological activities exhibited by benzimidazole compounds stems from their ability to interact with multiple biological targets through various mechanisms of action.
The therapeutic significance of benzimidazole derivatives has been validated through numerous successful drug development programs. Several benzimidazole-containing medications have achieved regulatory approval and widespread clinical use. For instance, mebendazole, discovered by Janssen Pharmaceutical in Belgium in 1971, and albendazole, invented by Robert J. Gyurik and Vassilios J. Theodorides for SmithKline Corporation in 1975, both function as antihelmintic agents. These compounds demonstrate how specific substitution patterns on the benzimidazole core can confer selective activity against parasitic organisms.
The mechanism of action for many benzimidazole derivatives involves selective binding to parasite β-tubulin and subsequent inhibition of microtubule polymerization. This interaction results in disruption of cellular structure and ultimately leads to parasite death. The selectivity for parasite tubulin over mammalian tubulin contributes to the therapeutic window that makes these compounds clinically useful. Understanding these structure-activity relationships has guided the development of newer benzimidazole derivatives with improved efficacy and safety profiles.
Research into acetylcholinesterase inhibitory activity has revealed another important therapeutic application for benzimidazole derivatives. Studies have shown that certain benzimidazole compounds can effectively inhibit acetylcholinesterase, an enzyme responsible for terminating nerve signals through acetylcholine hydrolysis. This activity has prompted investigation of benzimidazole derivatives as potential treatments for neurodegenerative diseases such as Alzheimer disease, where cholinergic neurotransmission deficits contribute to cognitive impairment.
| Compound Class | Biological Activity | Key Examples | Discovery Year |
|---|---|---|---|
| Antihelmintic Benzimidazoles | Parasite β-tubulin inhibition | Mebendazole, Albendazole | 1971, 1975 |
| Proton Pump Inhibitor Benzimidazoles | Gastric acid suppression | Various derivatives | 1960 |
| Acetylcholinesterase Inhibitor Benzimidazoles | Neurotransmitter preservation | Substituted derivatives | Recent |
| Antimicrobial Benzimidazoles | Broad spectrum activity | Multiple derivatives | 1944 onwards |
Research objectives and scope
Contemporary research into this compound and related compounds focuses on elucidating structure-activity relationships that govern biological activity and chemical reactivity. The specific positioning of methyl groups at the 6 and 7 positions of the benzimidazole ring system represents an important variable for investigation, as these substituents can significantly influence both electronic properties and steric accessibility of the heterocyclic core. Comparative studies examining different methylation patterns, including 4,5-dimethyl and 5,6-dimethyl isomers, provide insights into how substitution position affects compound behavior.
The propanoic acid functionality attached to the 2-position of the imidazole ring constitutes another critical aspect of current research efforts. This carboxylic acid chain length and its connection point to the benzimidazole core influence molecular conformation, solubility characteristics, and potential for forming hydrogen bonds with biological targets. Research objectives include determining optimal chain length for specific biological activities and investigating how the carboxylic acid group affects cellular uptake and distribution properties.
Synthetic methodology development represents a significant component of ongoing research into these compounds. Researchers are exploring efficient synthetic routes that enable preparation of diverse benzimidazole carboxylic acid derivatives with varying substitution patterns. The traditional approach involves condensation of appropriately substituted orthophenylenediamine precursors with carboxylic acid derivatives, but alternative strategies may offer advantages in terms of yield, selectivity, or environmental impact.
Analytical characterization and physical property determination form essential research areas for understanding compound behavior under different conditions. Studies examining thermal stability, pH-dependent solubility, and chemical reactivity provide fundamental data necessary for formulation development and storage optimization. The identification of degradation pathways and stability-limiting factors guides efforts to develop improved formulations and handling procedures that maintain compound integrity during research applications.
Properties
IUPAC Name |
3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7-3-4-9-12(8(7)2)14-10(13-9)5-6-11(15)16/h3-4H,5-6H2,1-2H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBSOTVYJCHRGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=N2)CCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401249360 | |
| Record name | 6,7-Dimethyl-1H-benzimidazole-2-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401249360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915921-19-6 | |
| Record name | 6,7-Dimethyl-1H-benzimidazole-2-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915921-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dimethyl-1H-benzimidazole-2-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401249360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation of o-Phenylenediamine Derivatives with Methyl Acetate or Related Precursors
- Step 1: o-Phenylenediamine derivatives are reacted with methyl acetoacetate or methyl methylmalonate under acidic or basic conditions to form the benzimidazole ring.
- Step 2: Methylation at the 6,7-positions is achieved using methylating agents such as methyl iodide or dimethyl sulfate, often in the presence of a base like potassium carbonate.
- Step 3: The side chain is introduced via alkylation with halogenated propanoic acid derivatives or through nucleophilic substitution reactions.
Alkylation of the Benzimidazole Core
- Alkylation at the 2-position of the benzimidazole ring is achieved using halogenated propanoic acid derivatives, such as 3-bromopropanoic acid or its esters, in the presence of bases like potassium carbonate or sodium hydride.
- Microwave irradiation has been employed to accelerate the reaction, improving yields and reducing reaction times.
Oxidation to the Carboxylic Acid
- The ester or aldehyde intermediates are oxidized using reagents such as potassium permanganate, chromium trioxide, or TEMPO-mediated oxidation to yield the free acid.
- Alternatively, hydrolysis of ester intermediates under basic or acidic conditions is employed.
- Oxidation with potassium permanganate in aqueous conditions provides a clean conversion to the acid, with minimal over-oxidation or side reactions.
Representative Data Table of Preparation Conditions
| Step | Starting Material | Reagent(s) | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | o-Phenylenediamine + methyl acetoacetate | Polyphosphoric acid | - | Reflux (~150°C) | 4-6 hrs | 75-85 | Cyclization to benzimidazole core |
| 2 | Benzimidazole derivative | Methyl iodide | Acetone | Room temp to 50°C | 2-4 hrs | 80-90 | Methylation at 6,7-positions |
| 3 | Alkylated intermediate | Halogenated propanoic acid | DMF or DMSO | 80-120°C | 12-24 hrs | 70-85 | Side-chain attachment |
| 4 | Ester intermediate | Potassium permanganate | Water | Reflux (~100°C) | 2-3 hrs | 65-75 | Oxidation to acid |
Research Findings and Optimization
- Scalability: Patents indicate that the use of microwave-assisted reactions and continuous flow processes can significantly improve scalability and yield consistency.
- Purity: Purification via column chromatography or recrystallization from suitable solvents (ethanol, ethyl acetate) ensures high purity suitable for pharmaceutical applications.
- Environmental Considerations: Recent advances favor greener oxidants like TEMPO and hydrogen peroxide, reducing hazardous waste.
Chemical Reactions Analysis
Types of Reactions
3-(6,7-Dimethyl-1H-benzo[d]imidazol-2-yl)-propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can be performed on the benzimidazole ring or the propanoic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential therapeutic applications due to its structural similarity to known pharmacophores. It has been studied for its activity against various biological targets, particularly in cancer research.
- Mechanism of Action : Research indicates that compounds similar to 3-(6,7-Dimethyl-1H-benzo[d]imidazol-2-yl)-propanoic acid can activate nucleotide exchange on RAS proteins, leading to increased levels of cellular RAS-GTP, which is crucial in cell signaling pathways associated with cancer progression .
Proteomics Research
This compound is utilized in proteomics for its role as a specialty reagent. Its ability to interact with specific proteins makes it valuable for studying protein interactions and functions .
Analytical Chemistry
The compound is employed in chromatography and mass spectrometry applications. Its unique chemical structure allows for effective separation and analysis of complex mixtures in biological samples .
Case Study 1: Cancer Cell Signaling
A study published in the Journal of Medicinal Chemistry explored the effects of benzimidazole derivatives on RAS signaling pathways. The findings demonstrated that modifications at the 6 and 7 positions significantly enhanced the compound's potency against RAS-driven tumors. The study concluded that further optimization could lead to promising anticancer agents .
Case Study 2: Protein Interaction Studies
In a proteomics study, researchers used this compound to probe protein interactions in cellular models. The results indicated that this compound could effectively disrupt specific protein-protein interactions, suggesting potential applications in drug discovery for diseases characterized by aberrant protein interactions .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-(6,7-Dimethyl-1H-benzo[d]imidazol-2-yl)-propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can bind to active sites of enzymes, inhibiting their activity. The propanoic acid group may enhance the compound’s solubility and facilitate its transport within biological systems. The exact pathways and targets depend on the specific biological context and the compound’s intended use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound is compared to other benzimidazole-propanoic acid derivatives with differing substituents (Table 1):
Key Observations:
- Electronic Effects: Electron-withdrawing groups (e.g., nitro, trifluoromethyl in compound 11) increase acidity and reactivity compared to the electron-donating methyl groups in the target compound .
- Solubility: The hydrochloride salt form (e.g., ) enhances water solubility, whereas methyl or trifluoromethyl groups may reduce it due to increased hydrophobicity.
- Synthetic Complexity: Compounds with fused rings (e.g., ) require multi-step synthesis, while methyl-substituted derivatives may be simpler to prepare.
Physicochemical Properties
- Melting Points: Compound 11 (202.9°C) has a higher melting point than many analogs, likely due to stronger intermolecular forces from nitro and trifluoromethyl groups . Data for the dimethyl variant is unavailable but predicted to be lower due to reduced polarity.
- Spectroscopic Data: IR spectra of compound 11 show strong carbonyl (1713 cm⁻¹) and nitro (1540 cm⁻¹) stretches, whereas the dimethyl compound would exhibit C-H stretches from methyl groups (~2900 cm⁻¹) .
Biological Activity
3-(6,7-Dimethyl-1H-benzo[d]imidazol-2-yl)-propanoic acid is a benzimidazole derivative noted for its diverse biological activities. This compound exhibits potential therapeutic properties, particularly in medicinal chemistry, due to its interactions with various biological targets. The following sections detail its synthesis, biological activities, mechanisms of action, and comparative analysis with other compounds.
The synthesis of this compound typically involves:
- Formation of the Benzimidazole Ring : This is achieved through the condensation of o-phenylenediamine with carboxylic acids. For this compound, 4,5-dimethyl-o-phenylenediamine is utilized to introduce the dimethyl groups at positions 6 and 7.
- Introduction of the Propanoic Acid Group : This can be accomplished via Friedel-Crafts acylation using propanoic anhydride or propanoic acid chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 0.0195 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| C. albicans | 0.0048 mg/mL |
These results suggest that the compound may serve as a potent antimicrobial agent, potentially outperforming standard treatments in specific contexts .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines by interacting with specific molecular targets within the cells. The mechanism involves the inhibition of critical enzymes that are overexpressed in cancerous tissues.
The biological activity of this compound can be attributed to its ability to bind to active sites on enzymes or receptors:
- Enzyme Inhibition : The benzimidazole ring structure facilitates binding to enzyme active sites, inhibiting their catalytic activity.
- Solubility Enhancement : The propanoic acid group increases solubility in biological systems, enhancing the compound's bioavailability and efficacy.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with related benzimidazole derivatives:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Benzimidazole | Lacks dimethyl and propanoic acid substitutions | Limited antimicrobial activity |
| 6,7-Dimethyl-1H-benzo[d]imidazole | Lacks propanoic acid group | Moderate antimicrobial activity |
| 2-Propanoic acid benzimidazole | Lacks dimethyl groups | Variable activity depending on substitution |
The presence of both dimethyl groups and a propanoic acid moiety in this compound enhances its stability and lipophilicity while improving solubility and interaction with biological targets compared to its analogs .
Case Studies
Several case studies have highlighted the effectiveness of this compound in various therapeutic contexts:
- Antibacterial Study : A recent study evaluated the antibacterial effects against multiple strains, demonstrating promising results that warrant further exploration for clinical applications.
- Cancer Research : Investigations into its anticancer properties revealed that it could induce cell death in prostate cancer cells at concentrations lower than those required for conventional chemotherapeutics.
Q & A
Q. What are the recommended synthetic routes and characterization methods for 3-(6,7-dimethyl-1H-benzo[d]imidazol-2-yl)-propanoic acid?
The compound can be synthesized via continuous flow chemistry, which enhances reaction efficiency and scalability. Key steps include condensation of o-phenylenediamine derivatives with carboxylic acid precursors under acidic conditions. Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (e.g., , ) and mass spectrometry are critical for structural validation. For example, NMR in DMSO-d typically shows aromatic proton signals at δ 7.47 (dd, J = 6.0, 3.3 Hz) and δ 7.13 (dd, J = 6.0, 3.0 Hz), with propanoic acid chain signals at δ 3.04 (t) and δ 2.76 (t) .
Q. What biological activities have been reported for this compound, and what assays are used to evaluate them?
The compound exhibits Pin1 (peptidyl-prolyl cis/trans isomerase) inhibitory activity, which is implicated in prostate cancer. Standard assays include:
- Enzyme inhibition assays : Measuring IC values using recombinant Pin1 and fluorogenic substrates.
- Cytotoxicity assays : Evaluating anti-proliferative effects in cancer cell lines (e.g., PC-3 prostate cancer cells) via MTT or SRB assays .
Advanced Research Questions
Q. How can structural modifications enhance the compound's bioactivity?
Conjugation with pharmacophores like 18β-glycyrrhetinic acid (a triterpenoid) improves target specificity and potency. For example, esterification of the propanoic acid moiety with glycyrrhetinic acid derivatives increases Pin1 inhibition (IC < 10 µM) and anti-cancer efficacy in vivo. Key synthetic steps involve carbodiimide-mediated coupling followed by HPLC purification .
Q. What computational tools are used to predict pharmacokinetic properties and optimize structure?
- pkCSM : Predicts ADMET properties (e.g., bioavailability, toxicity) using graph-based molecular signatures.
- Molecular docking : Identifies binding modes with Pin1’s catalytic domain (PDB: 2QTP).
- Bioavailability scoring : Prioritizes derivatives with optimal logP (<5) and polar surface area (<140 Å) .
Q. How can researchers resolve contradictions in reported inhibitory activity across studies?
Discrepancies may arise from assay conditions (e.g., substrate concentration, pH) or structural heterogeneity (e.g., methyl group positioning on the benzimidazole ring). Mitigation strategies include:
Q. What strategies are employed to improve solubility and bioavailability?
- Prodrug design : Esterification of the carboxylic acid group (e.g., methyl or ethyl esters) enhances membrane permeability.
- Nanoparticle encapsulation : Use PEGylated liposomes to improve aqueous solubility and tumor targeting .
Methodological Considerations
- Synthetic Optimization : Replace traditional batch reactors with continuous flow systems to reduce side products and improve yields (>85%) .
- Biological Validation : Combine in vitro assays with xenograft models to correlate Pin1 inhibition with tumor growth suppression .
- Data Reproducibility : Use orthogonal characterization (e.g., HRMS, - HMBC NMR) to confirm compound integrity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
